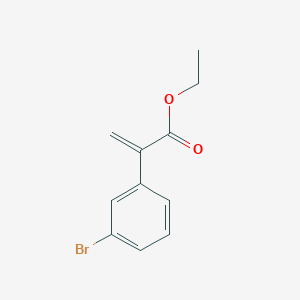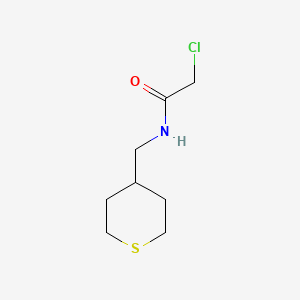
2-chloro-N-(thian-4-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-((tetrahydro-2H-thiopyran-4-yl)methyl)acetamide is an organic compound with the molecular formula C8H14ClNOS This compound features a chloroacetamide group attached to a tetrahydrothiopyran ring, making it a unique structure in organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-((tetrahydro-2H-thiopyran-4-yl)methyl)acetamide typically involves the reaction of chloroacetyl chloride with tetrahydrothiopyran-4-ylmethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Starting Materials: Chloroacetyl chloride and tetrahydrothiopyran-4-ylmethylamine.
Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Product Isolation: The product is isolated by extraction and purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-N-((tetrahydro-2H-thiopyran-4-yl)methyl)acetamide may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-((tetrahydro-2H-thiopyran-4-yl)methyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Applications De Recherche Scientifique
2-Chloro-N-((tetrahydro-2H-thiopyran-4-yl)methyl)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-((tetrahydro-2H-thiopyran-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an alkylating agent, modifying nucleophilic sites in biological molecules. The thiopyran ring may also contribute to its bioactivity by interacting with cellular components and influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide: Similar structure but with a methyl group instead of a methylene bridge.
Tetrahydropyran derivatives: Compounds with a similar ring structure but different functional groups.
Uniqueness
2-Chloro-N-((tetrahydro-2H-thiopyran-4-yl)methyl)acetamide is unique due to the presence of both a chloroacetamide group and a tetrahydrothiopyran ring. This combination imparts distinctive chemical reactivity and potential bioactivity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H14ClNOS |
|---|---|
Poids moléculaire |
207.72 g/mol |
Nom IUPAC |
2-chloro-N-(thian-4-ylmethyl)acetamide |
InChI |
InChI=1S/C8H14ClNOS/c9-5-8(11)10-6-7-1-3-12-4-2-7/h7H,1-6H2,(H,10,11) |
Clé InChI |
LWLPKEFQRSDKDI-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCC1CNC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



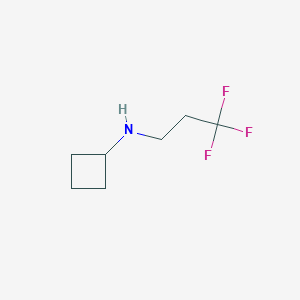
![tert-butyl N-[2-(difluoromethyl)cyclobutyl]carbamate](/img/structure/B13016031.png)
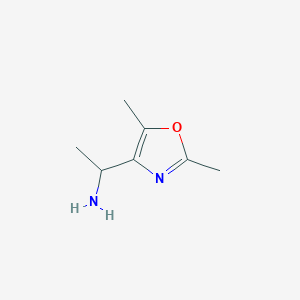

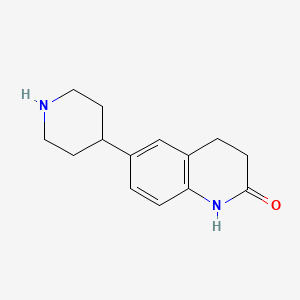
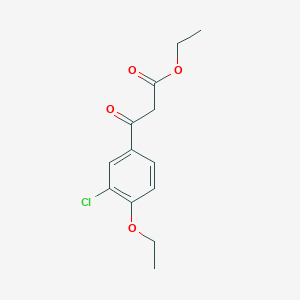
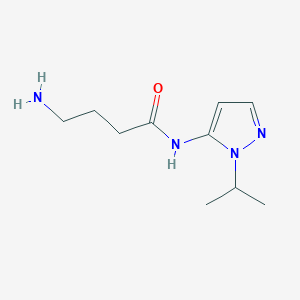
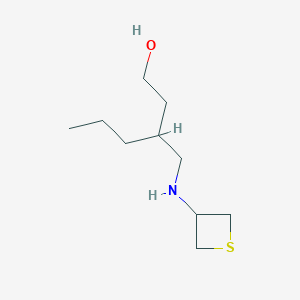
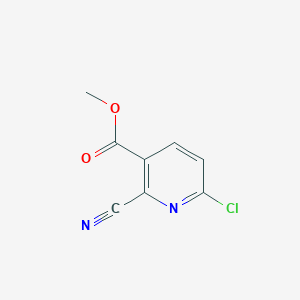
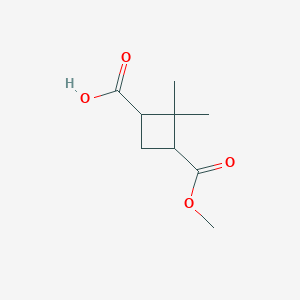
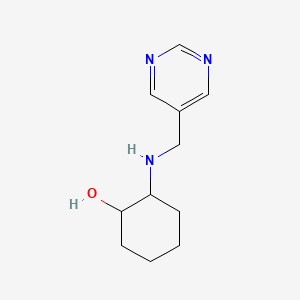
![7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13016110.png)
